N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-aminophenol with appropriate benzoyl chloride derivatives under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Pharmaceuticals: Benzoxazole derivatives are used in the development of pharmaceutical drugs due to their antifungal, antitumoral, and antiparasitic activities.
Industrial Applications: Benzoxazole derivatives are used as optical brighteners in laundry detergents and other industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer properties and has been studied for its cytotoxicity against various cancer cell lines.
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds have shown antibacterial activity and are used in the development of antibacterial agents
Properties
Molecular Formula |
C20H13N3O4 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H13N3O4/c24-19(13-8-10-16(11-9-13)23(25)26)21-15-5-3-4-14(12-15)20-22-17-6-1-2-7-18(17)27-20/h1-12H,(H,21,24) |
InChI Key |
NPFJPNORAJCZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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